

Domino Reactions for the Synthesis of Functionalized Tetrahydronaphthalenes: Application Notes and Protocols

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

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This document provides detailed application notes and experimental protocols for the synthesis of functionalized tetrahydronaphthalenes utilizing domino reactions. Domino reactions, also known as tandem or cascade reactions, offer a highly efficient approach to building complex molecular architectures from simple starting materials in a single synthetic operation. This strategy minimizes waste, reduces purification steps, and improves overall efficiency, making it a powerful tool in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#)

Herein, we focus on two distinct and robust domino strategies for the synthesis of functionalized tetrahydronaphthalenes: a base-promoted four-component reaction and an iron-catalyzed intramolecular Friedel-Crafts alkylation.

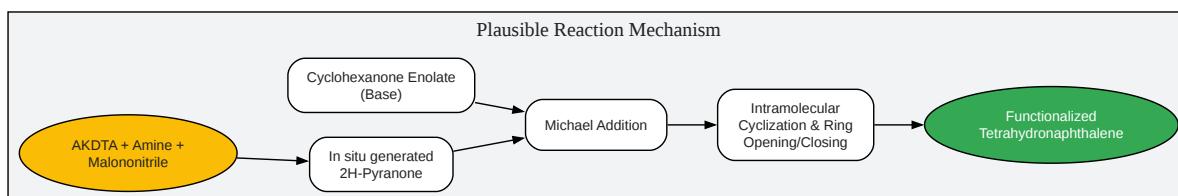
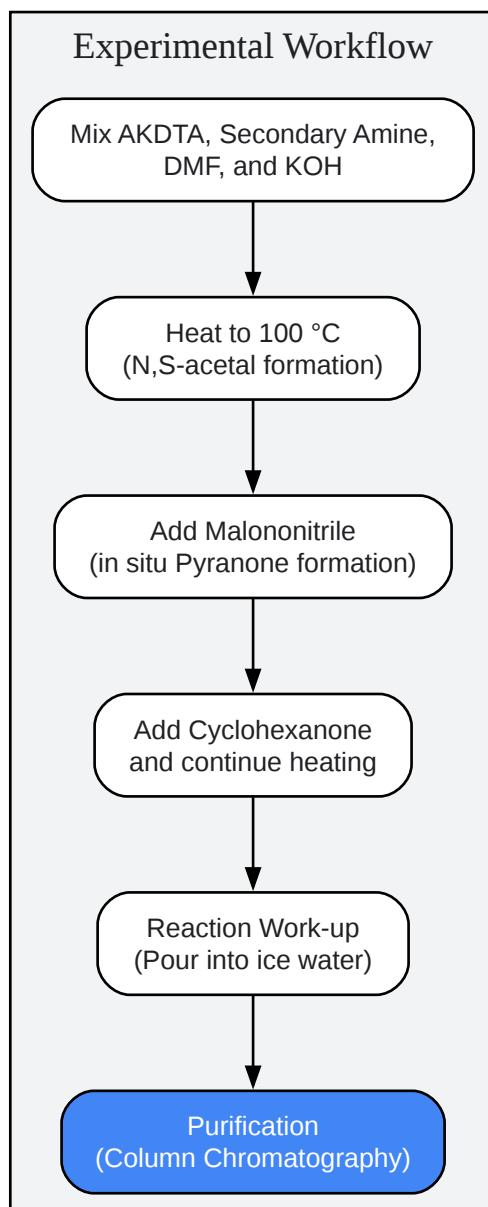
Base-Promoted Four-Component Domino Synthesis of 4-Aryl-2-(amino)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles

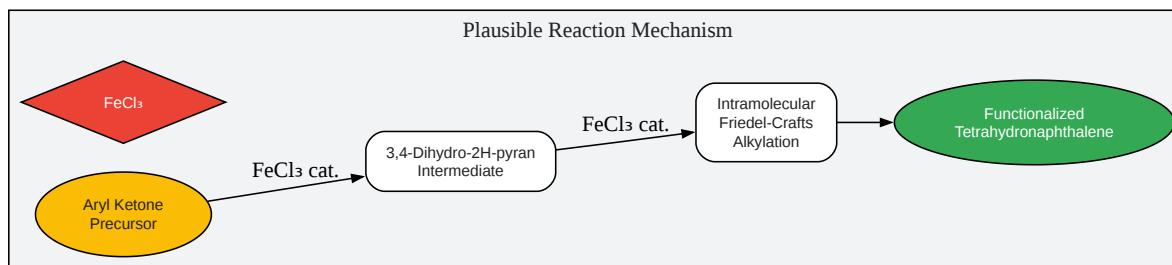
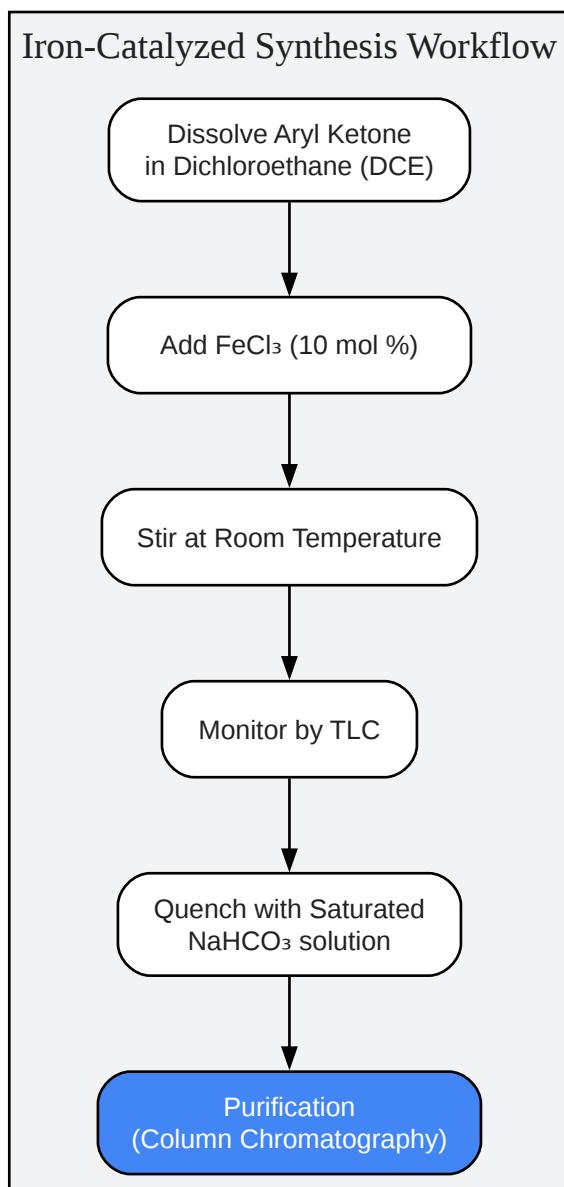
This protocol outlines a highly efficient domino process for synthesizing polysubstituted tetrahydronaphthalenes from readily available α -aroylketene dithioacetals, malononitrile, a

secondary amine, and cyclohexanone.[1][2][3] The reaction proceeds through a sequence of addition-elimination, intramolecular cyclization, and ring-opening/closing steps.[1][2][3]

Reaction Principle and Workflow

The overall transformation is a four-component reaction where an α -aroylketene dithioacetal (AKDTA) reacts with a secondary amine and malononitrile to form a 2H-pyranone intermediate in situ. This intermediate then undergoes a domino reaction with cyclohexanone under basic conditions to yield the final tetrahydronaphthalene product.





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References

- 1. Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Base-Promoted Selective Synthesis of 2 H-Pyranones and Tetrahydronaphthalenes via Domino Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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